(E)-4-(1,3-benzothiazol-2-yl)but-3-enal
Description
Properties
CAS No. |
19487-68-4 |
|---|---|
Molecular Formula |
C11H9NOS |
Synonyms |
3-Butenal,4-(2-benzothiazolyl)-(8CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1,3-benzothiazol-2-yl)but-3-enal typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde. The reaction is carried out under acidic or basic conditions, often using solvents like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally benign solvents and catalysts, as well as energy-efficient processes. The scalability of the synthetic route is crucial for industrial applications, and continuous flow reactors are sometimes used to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(1,3-benzothiazol-2-yl)but-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 4-(benzo[d]thiazol-2-yl)butanoic acid.
Reduction: 4-(benzo[d]thiazol-2-yl)but-3-en-1-ol.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
(E)-4-(1,3-benzothiazol-2-yl)but-3-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials, such as fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of (E)-4-(1,3-benzothiazol-2-yl)but-3-enal involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, inhibiting topoisomerase I and preventing DNA replication. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can inhibit enzymes like cyclooxygenase, reducing inflammation .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Benzothiazole Derivatives
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (E)-4-(1,3-benzothiazol-2-yl)but-3-enal?
- Methodology : A common synthetic route involves condensation reactions between benzothiazole derivatives and α,β-unsaturated aldehydes under acidic or basic conditions. For example, hydrazone intermediates can react with benzothiazole precursors to form the conjugated enal structure. Reaction optimization may require temperature control (e.g., reflux in ethanol) and catalysts like tetra--butyl ammonium bromide for improved yields .
- Validation : Monitor reaction progress using TLC and characterize intermediates via H NMR and FTIR. Final product purity can be confirmed via HPLC with UV detection at 254 nm.
Q. How can the crystal structure of this compound be determined?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and OLEX2 or SHELXTL for structure solution. Ensure crystals are grown via slow evaporation in solvents like dichloromethane/hexane mixtures .
- Data Interpretation : Validate bond lengths and angles against Cambridge Structural Database (CSD) entries. Hydrogen-bonding patterns should align with graph-set analysis principles .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : H and C NMR to confirm regiochemistry and stereochemistry (e.g., trans-configuration of the enal group).
- FTIR : Identify C=O (aldehyde) at ~1700 cm and C=N (benzothiazole) at ~1600 cm.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound in crystals?
- Methodology : Analyze SC-XRD data using graph-set theory to classify hydrogen bonds (e.g., or ). Software like Mercury (CCDC) can visualize packing motifs. Compare with similar benzothiazole derivatives to identify conserved interaction patterns .
- Case Study : In related compounds, benzothiazole rings often form dimeric interactions via bonds, stabilizing the crystal lattice .
Q. What strategies resolve contradictions in biological activity data for benzothiazole derivatives?
- Approach :
Dose-Response Analysis : Re-evaluate IC values across multiple cell lines (e.g., MCF-7 vs. HeLa) to rule out cell-type specificity.
Metabolic Stability : Use liver microsome assays to assess compound degradation, which may explain variability in in vivo vs. in vitro results.
Target Profiling : Employ molecular docking (AutoDock Vina) and SPR to confirm binding affinity to proposed targets like tyrosine kinases or DNA topoisomerases .
Q. How can computational methods predict the reactivity of the α,β-unsaturated aldehyde moiety in this compound?
- Methodology : Perform DFT calculations (Gaussian 16) to map frontier molecular orbitals (HOMO-LUMO gaps) and identify electrophilic sites. Solvent effects (e.g., PCM model for DMSO) should be included. Compare with experimental Michael addition reactivity data .
- Validation : Cross-check computed Fukui indices with observed regioselectivity in nucleophilic attack reactions .
Q. What challenges arise in refining disordered solvent molecules in the crystal structure of this compound?
- Solutions :
- Use SQUEEZE (PLATON) to model diffuse electron density from disordered solvents.
- Validate thermal parameters (ADPs) to avoid over-interpretation of partial-occupancy sites.
- Reference IUCr guidelines for handling disorder in small-molecule crystallography .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
